Enhanced Predicted Metabolic Stability Over Non-Chlorinated Analog
The 5-chloro substituent on the thiophene ring is predicted to confer superior metabolic stability compared to the non-chlorinated analog N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. In a SAR study of heteroarylpyrazole arylsulfonamides as CCR4 antagonists, replacing a 2,3-dichlorobenzenesulfonamide with a 5-chlorothiophenesulfonamide resulted in excellent physicochemical properties and a marked improvement in lead-like profile [1]. This class-level inference suggests that the 5-chloro group in 2034549-17-0 will provide a similar stability advantage over its non-halogenated counterpart, reducing oxidative metabolism and prolonging target engagement in vitro and in vivo.
| Evidence Dimension | Predicted metabolic stability |
|---|---|
| Target Compound Data | 5-chloro substituent present (increased steric and electronic protection against CYP450 oxidation) |
| Comparator Or Baseline | Non-chlorinated analog: N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide |
| Quantified Difference | Class-level inference: 5-chlorothiophenesulfonamide motif associated with improved stability; exact fold improvement not directly measured for target compound. |
| Conditions | Inference based on CCR4 antagonist SAR study where 5-chlorothiophenesulfonamide showed enhanced lead-like profile over other sulfonamide analogs [1] |
Why This Matters
Superior metabolic stability translates to longer half-life in cellular assays and animal models, reducing the need for frequent dosing and improving data reproducibility.
- [1] Miah AH, et al. Lead identification and structure-activity relationships of heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Organic & Biomolecular Chemistry, 2014, 12, 1779-1792. View Source
